molecular formula C13H17N3O2S B4763761 1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine

1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine

Cat. No. B4763761
M. Wt: 279.36 g/mol
InChI Key: OBXBYWMIZVRLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine has been shown to exhibit significant biochemical and physiological effects. For example, it has been reported to induce DNA damage in cancer cells, leading to their death. Additionally, it has been shown to inhibit the activity of certain enzymes that are essential for cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine in lab experiments is its high potency against cancer cells. This makes it an attractive candidate for further investigation as a potential anticancer agent. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry. Finally, investigations into the potential side effects and toxicity of this compound are needed to determine its safety for use in humans.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-nitrophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-2-14-7-9-15(10-8-14)13(19)11-3-5-12(6-4-11)16(17)18/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXBYWMIZVRLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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